

# Spectroscopic Analysis of 1,1-Diphenylethanol: A Technical Guide

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## Compound of Interest

Compound Name: 1,1-Diphenylethanol

Cat. No.: B1581894

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This guide provides an in-depth analysis of the spectroscopic data for **1,1-Diphenylethanol**, a tertiary alcohol of significant interest in organic synthesis and medicinal chemistry. The document details the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral characteristics of the molecule, offering a valuable resource for researchers, scientists, and professionals in drug development.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **1,1-Diphenylethanol** is characterized by several key absorption bands that confirm its molecular structure.

## Data Presentation

The principal IR absorption peaks for **1,1-Diphenylethanol** are summarized in the table below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3613	Strong, Sharp	O-H Stretch (non-hydrogen bonded)
~3089, 3062, 3028	Medium	Aromatic C-H Stretch
~2970	Medium	Aliphatic C-H Stretch (CH <sub>3</sub> )
~1600, 1490, 1445	Medium-Strong	Aromatic C=C Bending
~1370	Medium	C-H Bending (CH <sub>3</sub> )
~1170	Strong	C-O Stretch (Tertiary Alcohol)
~760, 700	Strong	C-H Out-of-plane Bending (Monosubstituted Benzene)

## Experimental Protocol

The following protocol outlines the procedure for obtaining the FTIR spectrum of **1,1-Diphenylethanol** using the melt technique with a capillary cell.

- **Sample Preparation:** A small amount of solid **1,1-Diphenylethanol** is placed on a clean, dry salt plate (e.g., NaCl or KBr).
- **Melting:** The salt plate is gently heated to melt the solid sample, creating a thin liquid film.
- **Assembly:** A second salt plate is carefully placed on top of the molten sample to form a capillary film.
- **Data Acquisition:** The assembled salt plates are placed in the sample holder of an FTIR spectrometer.
- **Background Scan:** A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
- **Sample Scan:** The IR spectrum of the **1,1-Diphenylethanol** sample is then recorded. The instrument is typically set to scan the mid-infrared range (4000-400 cm<sup>-1</sup>).

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are essential for the complete structural elucidation of **1,1-Diphenylethanol**.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **1,1-Diphenylethanol** displays distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift ( $\delta$ , ppm)	Integration	Multiplicity	Assignment
1.87	3H	Singlet (s)	Methyl Protons ( $-\text{CH}_3$ )
5.52	1H	Singlet (s)	Hydroxyl Proton ( $-\text{OH}$ )
7.20	2H	Triplet (t)	Para-protons of Phenyl Rings
7.31	4H	Doublet of Doublets (dd)	Meta-protons of Phenyl Rings
7.46	4H	Doublet (d)	Ortho-protons of Phenyl Rings

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the **1,1-Diphenylethanol** molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~30	Methyl Carbon ( $-\text{CH}_3$ )
~75	Quaternary Carbon ( $\text{C-OH}$ )
~125	Ortho- & Para- Carbons of Phenyl Rings
~128	Meta- Carbons of Phenyl Rings
~148	Ipso-Carbons of Phenyl Rings

## Experimental Protocol

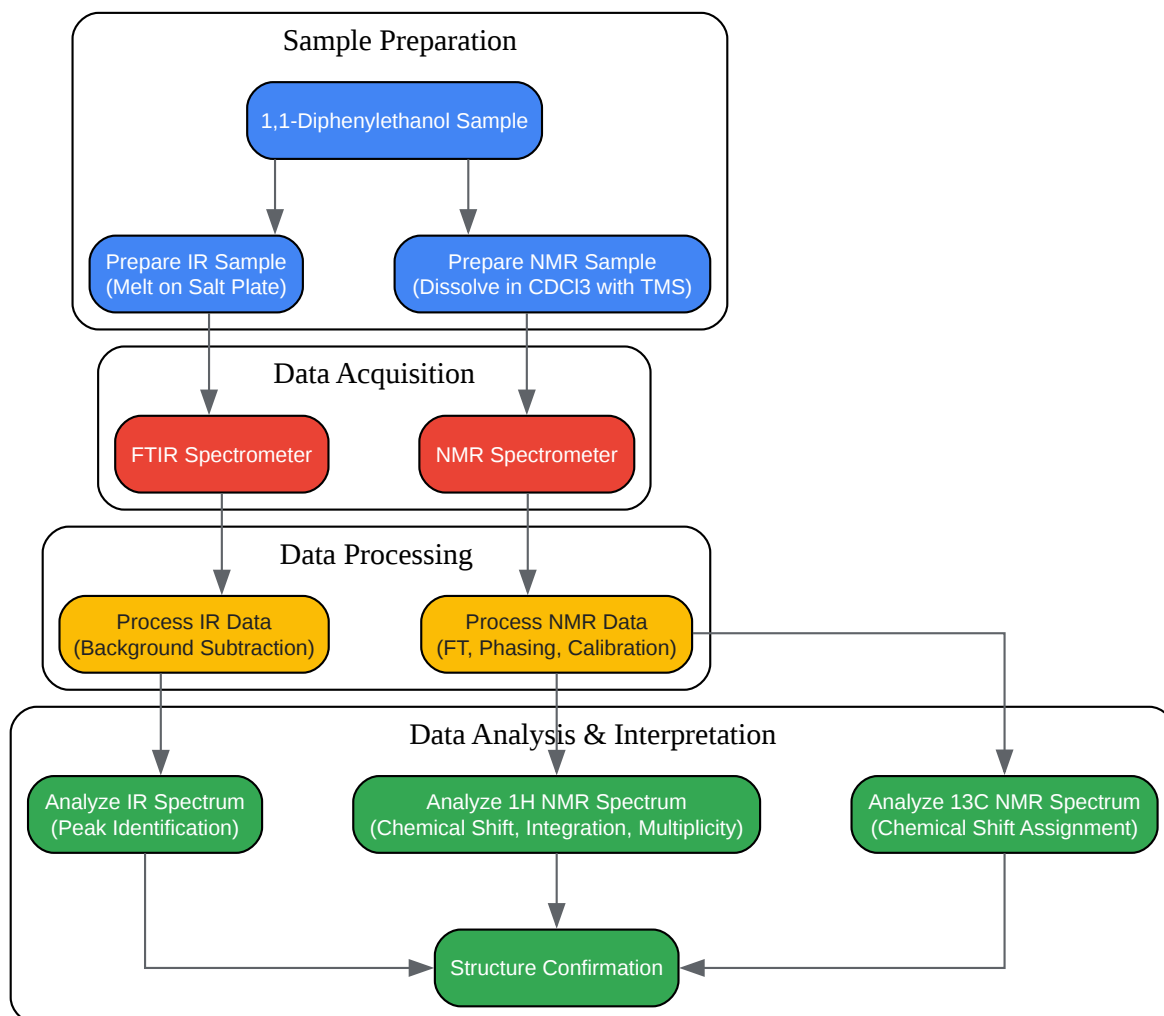
The following is a generalized protocol for acquiring high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1,1-Diphenylethanol** on a Bruker spectrometer.

- Sample Preparation:
  - Weigh approximately 10-20 mg of **1,1-Diphenylethanol** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
- $^1\text{H}$  NMR Acquisition:
  - Load a standard proton experiment parameter set.
  - Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

- Acquire the Free Induction Decay (FID).
- $^{13}\text{C}$  NMR Acquisition:
  - Load a standard carbon-13 experiment parameter set (e.g., with proton decoupling).
  - Set the appropriate spectral width, a larger number of scans (typically 64 or more) due to the lower natural abundance of  $^{13}\text{C}$ , and a suitable relaxation delay.
  - Acquire the FID.
- Data Processing:
  - Apply a Fourier transform to the FIDs of both the  $^1\text{H}$  and  $^{13}\text{C}$  experiments.
  - Phase the resulting spectra.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the peaks in the  $^1\text{H}$  spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,1-Diphenylethanol**, from sample preparation to data interpretation.



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### Spectroscopic analysis workflow for **1,1-Diphenylethanol**.

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